4-(5-{(Z)-[5-imino-2-(2-methylphenyl)-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}furan-2-yl)benzoic acid
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Overview
Description
4-(5-{[(6Z)-5-Imino-2-(2-methylphenyl)-7-oxo-5H,6H,7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene]methyl}furan-2-yl)benzoic acid is a complex organic compound that belongs to the class of thiadiazolo[3,2-a]pyrimidines This compound is characterized by its unique structure, which includes a thiadiazole ring fused to a pyrimidine ring, and is further substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-{[(6Z)-5-imino-2-(2-methylphenyl)-7-oxo-5H,6H,7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene]methyl}furan-2-yl)benzoic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiadiazole ring, followed by the fusion with a pyrimidine ring. The key steps include:
Formation of Thiadiazole Ring: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Fusion with Pyrimidine Ring: The thiadiazole ring is then fused with a pyrimidine ring through a series of condensation reactions.
Functional Group Substitution:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
4-(5-{[(6Z)-5-Imino-2-(2-methylphenyl)-7-oxo-5H,6H,7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene]methyl}furan-2-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the imino group to an amine or to reduce other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
4-(5-{[(6Z)-5-Imino-2-(2-methylphenyl)-7-oxo-5H,6H,7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene]methyl}furan-2-yl)benzoic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Material Science: Its unique structure makes it a candidate for use in organic semiconductors and other advanced materials.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 4-(5-{[(6Z)-5-imino-2-(2-methylphenyl)-7-oxo-5H,6H,7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene]methyl}furan-2-yl)benzoic acid involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical cellular pathways, resulting in the inhibition of cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
- **4-{(Z)-[5-Imino-7-oxo-2-(3-pyridinyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}phenyl 4-methylbenzoate
- **(6Z)-5-Imino-6-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-2-(4-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
Uniqueness
4-(5-{[(6Z)-5-Imino-2-(2-methylphenyl)-7-oxo-5H,6H,7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene]methyl}furan-2-yl)benzoic acid is unique due to its specific substitution pattern and the presence of both furan and benzoic acid moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C24H16N4O4S |
---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
4-[5-[(Z)-[5-imino-2-(2-methylphenyl)-7-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene]methyl]furan-2-yl]benzoic acid |
InChI |
InChI=1S/C24H16N4O4S/c1-13-4-2-3-5-17(13)22-27-28-20(25)18(21(29)26-24(28)33-22)12-16-10-11-19(32-16)14-6-8-15(9-7-14)23(30)31/h2-12,25H,1H3,(H,30,31)/b18-12-,25-20? |
InChI Key |
WSYCYEOTIYTKPW-QDLOHUEYSA-N |
Isomeric SMILES |
CC1=CC=CC=C1C2=NN3C(=N)/C(=C/C4=CC=C(O4)C5=CC=C(C=C5)C(=O)O)/C(=O)N=C3S2 |
Canonical SMILES |
CC1=CC=CC=C1C2=NN3C(=N)C(=CC4=CC=C(O4)C5=CC=C(C=C5)C(=O)O)C(=O)N=C3S2 |
Origin of Product |
United States |
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